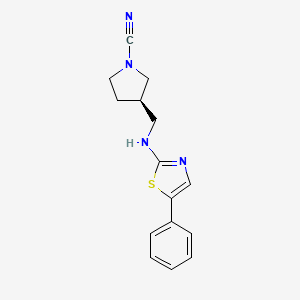
(R)-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a nitrile group.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine rings through an amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, potentially serving as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxamide
- ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile lies in its specific structural features, such as the combination of the thiazole and pyrrolidine rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H16N4S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3R)-3-[[(5-phenyl-1,3-thiazol-2-yl)amino]methyl]pyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C15H16N4S/c16-11-19-7-6-12(10-19)8-17-15-18-9-14(20-15)13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
XRKWRSYZFZXPNK-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CNC2=NC=C(S2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1CN(CC1CNC2=NC=C(S2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















